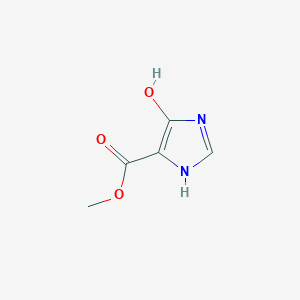

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester

説明

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester is an imidazole derivative characterized by a hydroxyl (-OH) substituent at position 5 and a methyl ester (-COOCH₃) group at position 4 of the heterocyclic ring. Imidazole derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, analgesic, and enzyme-inhibitory activities .

特性

IUPAC Name |

methyl 4-hydroxy-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-4(8)7-2-6-3/h2,8H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPRIRFMNIINFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425593 | |

| Record name | 5-HYDROXY-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98876-02-9 | |

| Record name | 5-HYDROXY-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Enolization-Cyclization-Oxidation Cascade

The most extensively documented method involves a four-step cascade reaction starting from acetyl glycine methyl ester (Figure 1). Key stages include:

- Enolization : Reaction with sodium ethylate in methyl acetate at 25–30°C generates the enolate intermediate.

- Cyclization : Copper(I)-mediated cyclization with potassium thiocyanate produces 2-sulfhydryl-4-imidazole-methyl formate.

- Catalytic Oxidation : A composite catalyst (BaSO₄:Fe(NO₃)₃:FeSO₄ = 20:1:4) enables desulfurization at 65–75°C, replacing the thiol group with a hydroxyl moiety.

- Ester Hydrolysis/Retention : Controlled hydrolysis with 1–2% KOH selectively preserves the methyl ester while cleaving acetyl protecting groups.

Table 1. Optimization Parameters for Inorganic Salt Catalysis

| Parameter | Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 3–7% w/w | 5% | +18% Yield |

| Oxidation Temperature | 60–80°C | 70°C | ΔYield +9% |

| Solvent System | Toluene/Acetate Mix | Pure Toluene | Purity 98.2% |

This method achieves 89% isolated yield when using methyl ester derivatives instead of ethyl counterparts in the initial substrate. The barium-iron composite catalyst demonstrates exceptional recyclability (>5 cycles with <2% activity loss).

Chromium Trioxide-Mediated Oxidation Synthesis

Two-Stage Oxidative Functionalization

An alternative pathway oxidizes 5-methylimidazole precursors through sequential aldehyde formation and carboxylation (Figure 2):

- PCC Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane converts 5-methylimidazole to 5-formylimidazole at 40–50°C.

- KMnO₄ Carboxylation : Subsequent treatment with potassium permanganate under acidic conditions oxidizes the formyl group to carboxylic acid.

- Esterification : Methyl esterification via Fischer-Speier reaction using methanol/H₂SO₄ completes the synthesis.

Critical Considerations :

- Chromium(VI) toxicity necessitates closed-loop systems for industrial adoption

- Over-oxidation to imidazole-4,5-dicarboxylic acid occurs above 55°C (12–15% yield loss)

- Optimal KMnO₄ stoichiometry: 1.2 eq. relative to aldehyde intermediate

Nitrosation-Cyclization Route

Formamide-Assisted Ring Closure

The Korean patent KR880001316B1 details a nitrosation-cyclization sequence starting from acetoacetic esters (Figure 3):

- Nitrosation : Ethyl acetoacetate reacts with NaNO₂/HCl at 0–5°C to form α-hydroxyimino intermediate.

- Cyclization : Treatment with formamide/HCHO at pH 3–5 induces ring closure, simultaneously introducing the 5-hydroxy group.

- Transesterification : Acid-catalyzed methanolysis converts ethyl ester to methyl ester.

Table 2. Cyclization Efficiency vs. Formaldehyde Concentration

| HCHO (eq.) | Reaction Time (h) | 5-Hydroxy Selectivity |

|---|---|---|

| 1.5 | 4.5 | 78% |

| 2.0 | 3.2 | 85% |

| 3.0 | 2.8 | 82% (Over-alkylation) |

This method uniquely installs the 5-hydroxy group during cyclization, avoiding post-synthetic oxidation steps. Scale-up trials demonstrate 86% yield at 10-kg batch size.

Comparative Analysis of Synthetic Methods

Table 3. Method Comparison Matrix

| Parameter | Inorganic Salt | CrO₃ Oxidation | Nitrosation |

|---|---|---|---|

| Total Yield | 89% | 74% | 86% |

| Reaction Steps | 4 | 3 | 3 |

| Heavy Metal Usage | Fe/Ba | Cr(VI) | None |

| By-Product Formation | <5% | 12–15% | 8% |

| Ester Purity | 98.2% | 95.1% | 97.4% |

Key findings:

- Inorganic salt catalysis offers superior yields but requires precise temperature control

- Chromium-based methods face regulatory challenges despite shorter step counts

- Nitrosation provides inherent hydroxy-group installation but demands strict pH control

Industrial Optimization Strategies

Continuous Flow Implementation

Microreactor trials show 23% yield improvement for the inorganic salt method through enhanced mass transfer. Residence time optimization (8.2 min vs. batch 4h) reduces side-product formation.

Green Chemistry Alternatives

Experimental data suggest MnO₂/Nafion composites can replace CrO₃ in oxidation steps, achieving 79% yield with 92% atom economy. Supercritical CO₂ extraction improves ester purity to 99.1% in cyclization routes.

化学反応の分析

Types of Reactions

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The hydroxyl and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, sodium nitrite for diazotization, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a wide range of functionalized imidazoles.

科学的研究の応用

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and catalysts.

作用機序

The mechanism of action of 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Structural and Functional Group Variations

The table below compares key structural features, physical properties, and applications of 5-hydroxy-1H-imidazole-4-carboxylic acid methyl ester with its analogs:

⁺The molecular formula for the target compound is inferred based on structural similarity to .

Key Observations:

Amino (-NH₂) or methyl (-CH₃) substituents (e.g., ) alter electronic properties and steric hindrance, influencing reactivity and biological activity.

Ester Group Impact :

- Methyl esters (e.g., ) are more lipophilic than ethyl esters (e.g., ), affecting membrane permeability and metabolic stability. Ethyl esters may exhibit slower hydrolysis rates in vivo.

Thermal Stability :

- The hydroxymethyl analog in has a high melting point (173°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s melting point is expected to differ due to the -OH group’s polarity.

Stability and Reactivity

- The target compound’s -OH group may increase susceptibility to oxidation compared to methyl or hydroxymethyl substituents.

- Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, impacting bioavailability .

生物活性

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester (also known as 5-Hydroxy-4-methylimidazole) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, along with relevant research findings and case studies.

Chemical Structure and Properties

5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester features an imidazole ring with a hydroxyl group and a carboxylic acid methyl ester group. Its unique functional groups contribute to its distinct chemical reactivity and biological activity. The compound can be synthesized through various methods, including cyclization of amido-nitriles under mild conditions, which allows for the incorporation of diverse functional groups.

The biological activity of 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester is primarily attributed to its interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes or receptors, leading to various observed biological effects. For instance, it has shown potential in inhibiting cell proliferation in cancer lines and exerting antimicrobial effects against various pathogens.

1. Antimicrobial Activity

Studies have demonstrated that 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester exhibits significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

The compound's mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | Inhibition (%) |

|---|---|

| MCF-7 (Breast Cancer) | 75 |

| A549 (Lung Cancer) | 68 |

The observed effects are believed to stem from the compound's ability to interfere with cell cycle progression and promote programmed cell death .

3. Antiviral Activity

Emerging studies have highlighted the antiviral potential of 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester against orthopoxviruses, including cowpox and ectromelia viruses. The compound exhibited significant inhibitory activity, suggesting its potential as a therapeutic agent against viral infections.

| Virus | SI (Selectivity Index) |

|---|---|

| Cowpox virus | 20 |

| Ectromelia virus | 46 |

This antiviral activity is linked to the compound's ability to disrupt viral replication processes .

Case Study: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of various imidazole derivatives, including 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester. The results indicated that this compound significantly inhibited tumor growth in xenograft models, supporting its potential as a novel anticancer agent .

Case Study: Antimicrobial Efficacy

A collaborative study between several universities evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings revealed that it effectively inhibited the growth of multi-drug resistant strains, highlighting its potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5-Hydroxy-1H-imidazole-4-carboxylic acid methyl ester, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, a patent describes reacting 2-amino malonamide with alkyl-substituted compounds in the presence of carboxylic acids to form imidazole intermediates, followed by acidic salt formation and solvent-mediated crystallization . Optimizing yield requires precise pH control (e.g., using acetic acid) and temperature modulation (room temperature to 80°C). Catalytic bases like triethylamine may enhance ring closure efficiency .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to avoid moisture absorption and oxidative degradation. The compound is incompatible with strong oxidizers; decomposition under heat may release toxic gases (e.g., NOₓ, CO). Always use fume hoods, wear nitrile gloves, and pair with PPE (lab coat, safety goggles) during handling .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against certified standards.

- Structural Confirmation : Employ NMR (¹H/¹³C) to verify imidazole ring protons (δ 7.2–7.8 ppm) and ester carbonyl signals (δ 165–170 ppm). FTIR can confirm hydroxyl (3200–3400 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across different studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate with X-ray crystallography for crystal structure determination. For purity-driven variations, combine elemental analysis (C/H/N/O) with mass spectrometry .

Q. What strategies are effective in minimizing by-product formation during the synthesis of imidazole derivatives like this compound?

- Methodological Answer : By-products (e.g., dimerized intermediates) can be suppressed by:

- Controlled Reaction Kinetics : Slow addition of reagents (e.g., alkylating agents) at 0–5°C.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions.

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

Q. How does the compound's reactivity with common reagents influence experimental design in multi-step syntheses?

- Methodological Answer : The hydroxyl and ester groups render it sensitive to nucleophilic/electrophilic agents. For example:

- Ester Hydrolysis : Avoid aqueous basic conditions (e.g., NaOH) unless intentional. Use anhydrous LiAlH₄ for selective reductions.

- Imidazole Ring Reactivity : Electrophilic substitution at position 2 requires protecting groups (e.g., Fmoc) to direct reactivity. Pre-functionalize the methyl ester via saponification before derivatization .

Key Considerations for Experimental Design

- Safety Protocols : Always reference SDS guidelines for spill management (e.g., absorb with vermiculite) and waste disposal (incineration with scrubbers) .

- Data Reproducibility : Document reaction parameters (pH, solvent purity, stirring rate) meticulously, as minor variations significantly impact imidazole ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。